

An In-depth Technical Guide to the Molecular Structure of 3-Hydroxybutyronitrile

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Compound of Interest

Compound Name: 3-Hydroxybutyronitrile

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Abstract

3-Hydroxybutyronitrile, a bifunctional molecule containing both a hydroxyl and a nitrile group, serves as a versatile building block in organic synthesis. Its chirality and the reactivity of its functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the molecular structure of **3-Hydroxybutyronitrile**, including its physicochemical properties, spectroscopic signatures, and a detailed experimental protocol for its synthesis. All quantitative data are summarized in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a research and development setting.

Molecular Structure and Isomerism

3-Hydroxybutyronitrile, also known as 3-hydroxybutanenitrile, possesses a four-carbon backbone.^[1] The structure is characterized by a nitrile group ($\text{-C}\equiv\text{N}$) at the C1 position and a hydroxyl group (-OH) at the C3 position. This substitution pattern renders the C3 carbon chiral, leading to the existence of two enantiomers: (R)-**3-Hydroxybutyronitrile** and (S)-**3-Hydroxybutyronitrile**. The stereochemistry is of paramount importance in the synthesis of enantiomerically pure target molecules.

The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the hydroxyl oxygen and the nitrile nitrogen) influences the molecule's physical

properties and intermolecular interactions.

Figure 1: 2D structure of **3-Hydroxybutyronitrile** (* denotes chiral center).

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **3-Hydroxybutyronitrile** are summarized below. These data are essential for its identification, purification, and handling in a laboratory setting.

Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	3-Hydroxybutanenitrile	[1]
Synonyms	3-Hydroxybutyronitrile, beta-hydroxybutanenitrile	[1]
CAS Number	4368-06-3	[1]
Molecular Formula	C ₄ H ₇ NO	[1]
Molecular Weight	85.10 g/mol	[1]
Boiling Point	214 °C (lit.)	
Density	0.976 g/mL at 25 °C (lit.)	
Refractive Index (n ₂₀ /D)	1.429 (lit.)	
SMILES	CC(O)CC#N	
InChI Key	BYJAJQGCMsbkpb-UHFFFAOYSA-N	[1]

Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and purity assessment of **3-Hydroxybutyronitrile**. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of **3-Hydroxybutyronitrile** will exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Assignment	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration
-CH ₃	~1.2	Doublet (d)	3H
-CH ₂ -CN	~2.4	Doublet (d)	2H
-OH	Variable	Singlet (s)	1H
-CH(OH)-	~4.1	Multiplet (m)	1H

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm) (Predicted)
-CH ₃	~23
-CH ₂ -CN	~28
-CH(OH)-	~63
-CN	~118

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and nitrile functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity/Description
O-H stretch	3550 - 3200	Strong, Broad
C-H stretch	2950 - 2850	Medium to Strong
C≡N stretch	2260 - 2220	Medium, Sharp
C-O stretch	1150 - 1050	Strong

2.2.4. Mass Spectrometry (MS)

In electron ionization mass spectrometry, **3-Hydroxybutyronitrile** is expected to show a molecular ion peak, although it may be of low intensity.[2] Common fragmentation patterns for alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[2] Nitriles may undergo fragmentation involving the loss of HCN.[3]

m/z Value	Possible Fragment Identity
85	[M] ⁺ (Molecular Ion)
84	[M-H] ⁺
70	[M-CH ₃] ⁺
67	[M-H ₂ O] ⁺
45	[CH ₃ CHOH] ⁺
41	[CH ₂ CN] ⁺

Experimental Protocols

Synthesis of 3-Hydroxybutyronitrile via Epoxide Ring-Opening

This protocol describes a general method for the synthesis of **3-Hydroxybutyronitrile** from propylene oxide and a cyanide source. This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves highly toxic cyanide salts.

Materials and Equipment:

- Propylene oxide
- Sodium cyanide (or potassium cyanide)
- Water (deionized)
- Sulfuric acid (concentrated)
- Ethyl acetate
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- **Preparation of Cyanide Solution:** In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium cyanide in water.
- **pH Adjustment:** Slowly add concentrated sulfuric acid dropwise to the cyanide solution until a pH of approximately 8.5 is reached. It is crucial to maintain a basic pH to avoid the formation of highly toxic hydrogen cyanide gas.
- **Addition of Epoxide:** Add propylene oxide dropwise to the cooled and pH-adjusted cyanide solution.

- Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate.
 - Combine the organic layers.
 - Dry the combined organic phase over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
 - Purify the resulting crude product by vacuum distillation to obtain **3-Hydroxybutyronitrile**.

Figure 2: Workflow for the synthesis of **3-Hydroxybutyronitrile**.

Conclusion

3-Hydroxybutyronitrile is a structurally simple yet synthetically important molecule. A thorough understanding of its molecular structure, stereochemistry, and spectroscopic characteristics is fundamental for its effective use in research and drug development. The data and protocols presented in this guide are intended to provide a solid technical foundation for professionals working with this versatile chemical intermediate. As with all chemical procedures, appropriate safety precautions must be strictly followed, particularly when handling cyanide-containing reagents.

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